N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopentanecarboxamide
Description
N-{2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopentanecarboxamide is a pyrido[1,2-a]pyrimidin-4-one derivative characterized by a cyclopentanecarboxamide substituent at the 3-position of the heterocyclic core. The core structure includes a fused pyridine-pyrimidinone system with methyl groups at the 2- and 7-positions. This compound’s molecular formula is deduced as C₁₆H₁₉N₄O₂, with an approximate molecular weight of 299.35 g/mol.
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-7-8-13-17-11(2)14(16(21)19(13)9-10)18-15(20)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXLQBRGWPJOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3CCCC3)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopentanecarboxamide (CAS Number 946257-30-3) is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C21H18N4O2S, with a molecular weight of 390.5 g/mol. The structure features a pyrido-pyrimidine core which is significant for its interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O2S |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 946257-30-3 |
Antiviral Properties
Research indicates that compounds related to the pyrido-pyrimidine structure exhibit antiviral properties. A study highlighted the synthesis of derivatives that act as non-nucleoside inhibitors of human herpesvirus polymerases (e.g., HCMV and HSV-1), demonstrating high specificity compared to human DNA polymerases . This suggests a potential therapeutic application for this compound in treating viral infections.
The mechanism by which this compound exhibits biological activity may involve the inhibition of viral polymerases, disrupting the replication cycle of viruses. The structural features of the compound allow it to interact effectively with the active sites of these enzymes, leading to reduced viral load in infected cells.
Cytotoxicity and Selectivity
While exploring the cytotoxicity profiles of related compounds, it was found that some derivatives possess selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted therapies with minimal side effects . Further studies are needed to assess the cytotoxic profile specifically for this compound.
Case Studies and Research Findings
- Synthesis and Evaluation : A comprehensive study synthesized various derivatives of pyrido-pyrimidines and evaluated their antiviral efficacy against herpesviruses. The findings indicated that modifications at specific positions significantly enhanced antiviral activity .
- Inhibition Studies : In vitro studies demonstrated that certain analogs inhibited viral replication effectively at low concentrations. These results underscore the potential for developing new antiviral agents based on this scaffold .
- Pharmacological Profiles : Investigations into the pharmacological profiles revealed promising results regarding bioavailability and metabolic stability for related compounds, suggesting that this compound could be optimized for better therapeutic outcomes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrido[1,2-a]pyrimidin Derivatives
Key Observations
Substituent Size and Polarity: The target compound’s cyclopentanecarboxamide group is smaller and less polar than the iodobenzamide () or sulfamoyl-benzamide () substituents. This may enhance membrane permeability compared to bulkier analogs . The sulfamoyl-benzamide (428.50 g/mol) introduces a polar sulfonamide group, likely improving water solubility but reducing lipophilicity .
The cyclopentanecarboxamide’s aliphatic ring lacks aromatic conjugation, which could modulate electronic interactions in biological systems compared to benzamide-based analogs.
The absence of heavy atoms (e.g., iodine) could reduce toxicity risks, while the cyclopentane group might favor metabolic stability .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopentanecarboxamide?
- Methodology :
- Use carbodiimide coupling agents (e.g., EDCI/HOBt) to conjugate cyclopentanecarboxylic acid with the pyrido[1,2-a]pyrimidin-3-amine core. Ensure anhydrous conditions in polar aprotic solvents like DMF or DCM.
- Characterize intermediates via -NMR and HRMS to confirm regioselectivity and purity. For pyrido[1,2-a]pyrimidinone formation, employ cyclocondensation reactions with substituted 2-aminopyridines and β-keto esters under reflux .
Q. How should crystallographic data for this compound be refined to resolve structural ambiguities?
- Methodology :
- Use SHELX software (e.g., SHELXL-97) for small-molecule refinement. Collect high-resolution X-ray diffraction data (θ range: 5–25°, MoKα radiation) and apply multi-scan absorption corrections (SADABS).
- Validate hydrogen bonding and torsional angles using Olex2 or Mercury. For disordered regions, apply constraints (e.g., DFIX, SIMU) and refine with anisotropic displacement parameters .
Q. What analytical techniques are critical for confirming the purity of this compound?
- Methodology :
- Chromatography : Use reverse-phase HPLC (C18 column, gradient elution with MeCN/HO + 0.1% TFA).
- Spectroscopy : Validate via -NMR (peaks at δ 165–170 ppm for carbonyl groups) and HRMS (m/z tolerance ≤ 2 ppm).
- Elemental Analysis : Ensure C, H, N values deviate ≤ 0.4% from theoretical values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be optimized for pyrido[1,2-a]pyrimidinone derivatives in enzyme inhibition studies?
- Methodology :
- Modify substituents at the 2- and 7-positions of the pyrido[1,2-a]pyrimidinone core to assess steric/electronic effects on binding.
- Use time-resolved fluorescence resonance energy transfer (TR-FRET) assays to quantify inhibition constants () against target enzymes (e.g., IRAK4 or METTL3). Compare with analogs like STM2457 or IRAK4 inhibitors .
Q. What strategies resolve contradictions in biological activity data between in vitro and cellular assays?
- Methodology :
- Assess membrane permeability via PAMPA (parallel artificial membrane permeability assay).
- Quantify metabolic stability using liver microsomes (e.g., human CYP450 isoforms).
- Correlate cellular IC values with plasma protein binding (equilibrium dialysis) to identify false negatives .
Q. How can computational modeling improve the design of analogs targeting METTL3 or IRAK4?
- Methodology :
- Perform molecular docking (AutoDock Vina) using crystal structures of METTL3 (PDB: 7L3A) or IRAK4 (PDB: 6MRO).
- Validate binding poses via molecular dynamics simulations (GROMACS) with explicit solvent models. Prioritize analogs with ΔG ≤ −8 kcal/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
